molecular formula C18H28N2O4 B14238735 2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide CAS No. 400722-97-6

2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide

Cat. No.: B14238735
CAS No.: 400722-97-6
M. Wt: 336.4 g/mol
InChI Key: ZMHBFWFPUVPCKF-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide is a chemical compound with the molecular formula C18H28N2O4 It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is substituted with a 1-oxododecylamino group and an oxide at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide typically involves the reaction of pyridinecarboxylic acid with 1-oxododecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridinecarboxylic acid derivatives: Compounds such as picolinic acid and nicotinic acid share structural similarities with 2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide.

    Amide derivatives: Compounds with similar amide functional groups, such as acetamide and benzamide, can be compared for their chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an amide and an oxide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

400722-97-6

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

3-(dodecanoylamino)-1-oxidopyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C18H28N2O4/c1-2-3-4-5-6-7-8-9-10-13-16(21)19-15-12-11-14-20(24)17(15)18(22)23/h11-12,14H,2-10,13H2,1H3,(H,19,21)(H,22,23)

InChI Key

ZMHBFWFPUVPCKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C([N+](=CC=C1)[O-])C(=O)O

Origin of Product

United States

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